

Atiprimod Dimaleale: A Technical Guide to its Discovery and Development

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Compound of Interest		
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Executive Summary

Atiprimod Dimaleate, a novel azaspirane derivative, has been the subject of extensive preclinical and clinical investigation as a potential therapeutic agent for various malignancies. This technical guide provides a comprehensive overview of the discovery and development history of Atiprimod Dimaleate, with a focus on its mechanism of action, preclinical efficacy, and clinical evaluation. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction and Discovery

Atiprimod, chemically known as N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine, is a cationic amphiphilic molecule. While the detailed, step-by-step synthesis protocol is proprietary and typically found within patent literature, the synthesis of related azaspirane compounds has been described. The dimaleate salt form of Atiprimod was developed to improve its pharmaceutical properties.

Mechanism of Action: Targeting Key Signaling Pathways

Atiprimod exerts its anti-tumor effects through the modulation of several critical intracellular signaling pathways, primarily the JAK/STAT and PI3K/Akt pathways, which are often

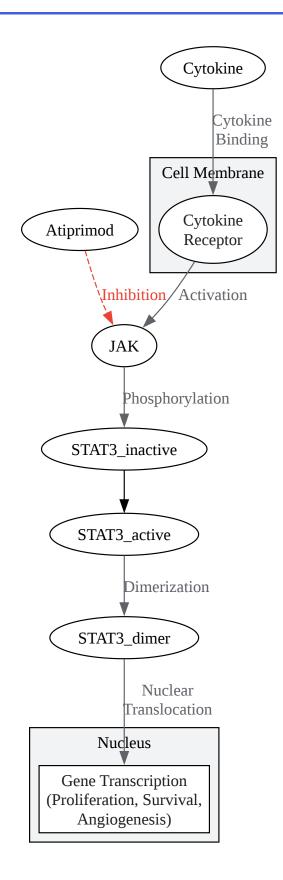


dysregulated in cancer.

Inhibition of the JAK/STAT Pathway

Atiprimod has been identified as a potent inhibitor of Janus kinases (JAK), particularly JAK2 and JAK3. This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3. The constitutive activation of the JAK/STAT pathway is a key driver of cell proliferation, survival, and angiogenesis in many cancers. By blocking this pathway, Atiprimod disrupts these oncogenic processes.





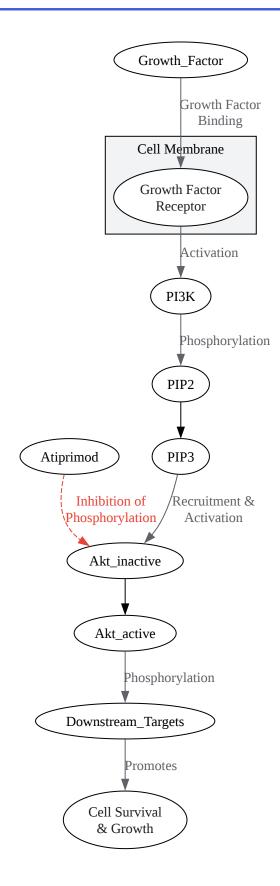
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Inhibition of the PI3K/Akt Pathway

In addition to its effects on the JAK/STAT pathway, Atiprimod has been shown to inhibit the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of the PI3K pathway. The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. Inhibition of Akt phosphorylation by Atiprimod leads to the downregulation of anti-apoptotic proteins and contributes to the induction of apoptosis in cancer cells.





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Preclinical Development

The anti-cancer properties of Atiprimod have been extensively evaluated in a variety of preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Anti-Proliferative Activity

Atiprimod has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for various cell types are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Reference
FDCP-EpoR JAK2 (V617F)	Myeloproliferative Neoplasm	0.42	[1]
SET-2	Acute Megakaryoblastic Leukemia	0.53	[1]
FDCP-EpoR JAK2 (WT)	-	0.69	[1]
СМК	Acute Megakaryocytic Leukemia	0.79	[1]
MM.1S	Multiple Myeloma	0.6 - 1.0	[2]
U266	Multiple Myeloma	~5.0	[3]
OCI-MY5	Multiple Myeloma	<8.0	[3]
MM-1	Multiple Myeloma	<5.0	[3]
MM-1R	Multiple Myeloma (Dox-resistant)	<5.0	[3]
Primary Myeloma Cells	Multiple Myeloma	1.25 - 5.0	[2]

Induction of Apoptosis



A key mechanism of Atiprimod's anti-tumor activity is the induction of apoptosis, or programmed cell death. Studies have shown that Atiprimod treatment leads to the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]

In Vivo Efficacy

In vivo studies using animal models have confirmed the anti-tumor activity of Atiprimod. In a severe combined immunodeficient (SCID) mouse model of human multiple myeloma, Atiprimod demonstrated significant anti-tumor activity.[6]

Clinical Development

Based on promising preclinical data, **Atiprimod Dimaleate** has advanced into clinical trials for several cancer indications.

Multiple Myeloma

A Phase I/IIa clinical trial was conducted to evaluate the safety and efficacy of Atiprimod in patients with refractory or relapsed multiple myeloma.[7][8] The study employed a dose-escalation design, with oral doses ranging from 30 mg/day to 480 mg/day.[8] While the maximum tolerated dose (MTD) was not reached in the initial cohorts, some patients experienced a reduction in M-protein levels.

Neuroendocrine Carcinoma

Atiprimod has also been investigated in a Phase II open-label study for patients with low to intermediate-grade neuroendocrine carcinoma.[9][10] The trial enrolled patients who had disease progression despite standard therapy.[3] Interim results from a prior Phase I trial in advanced cancer patients showed that three out of five patients with advanced carcinoid cancer had measurable tumor regressions.[3]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the activity of Atiprimod.



Cell Proliferation Assays

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- MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of Atiprimod for a specified duration (e.g., 72 hours). MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is then added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The crystals are solubilized, and the absorbance is measured to determine cell viability.
- [3H]-Thymidine Incorporation Assay: Cells are treated with Atiprimod as described above. During the final hours of incubation, [3H]-thymidine is added to the culture medium. The amount of radiolabeled thymidine incorporated into the DNA of proliferating cells is measured using a scintillation counter, providing a quantitative measure of cell division.

Apoptosis Assays

- Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes
 between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with
 Atiprimod and then stained with fluorescently labeled Annexin V, which binds to
 phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which
 enters and stains the DNA of cells with compromised membranes (late apoptotic and
 necrotic cells).
- TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL)
 assay detects DNA fragmentation, a hallmark of apoptosis. Cells are fixed and
 permeabilized, and then incubated with a reaction mixture containing terminal
 deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT adds the labeled dUTPs to the
 3'-hydroxyl ends of fragmented DNA, which can then be visualized by microscopy or
 quantified by flow cytometry.[11]

STAT3 Phosphorylation Assays



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- Western Blotting: Cells are treated with Atiprimod, and whole-cell lysates are prepared.
 Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). Following incubation with a secondary antibody conjugated to a detection enzyme, the protein bands are visualized and quantified.
- Enzyme-Linked Immunosorbent Assay (ELISA): Cell lysates are added to microplate wells
 coated with a capture antibody for STAT3. A detection antibody for p-STAT3, conjugated to
 an enzyme, is then added. The addition of a substrate results in a colorimetric reaction, the
 intensity of which is proportional to the amount of p-STAT3 and is measured using a plate
 reader.[11]
- Electrophoretic Mobility Shift Assay (EMSA): This technique is used to assess the DNA-binding activity of STAT3. Nuclear extracts from Atiprimod-treated cells are incubated with a radiolabeled DNA probe containing a STAT3 binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A decrease in the shifted band indicates reduced STAT3 DNA-binding activity.[11]

Conclusion

Atiprimod Dimaleate is a promising anti-cancer agent with a well-defined mechanism of action targeting the JAK/STAT and PI3K/Akt signaling pathways. Extensive preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. Clinical trials have provided initial evidence of its potential therapeutic utility in multiple myeloma and neuroendocrine carcinoma. Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of Atiprimod Dimaleale and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a solid foundation of the discovery and development of this compound for the scientific and drug development communities.

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